3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol
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Overview
Description
3-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is a chemical compound with a complex structure that includes a fluorophenyl group, a hydrazinyl group, and a dihydrotriazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one typically involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives, followed by cyclization reactions to form the dihydrotriazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazinyl group or the dihydrotriazine ring.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can produce a variety of fluorophenyl-substituted compounds.
Scientific Research Applications
3-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the hydrazinyl and dihydrotriazine moieties can participate in various biochemical interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-[(2E)-2-[(2-Fluorophenyl)methylidene]hydrazin-1-yl]quinazoline: Similar structure but with a quinazoline ring instead of a dihydrotriazine ring.
N′-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Contains a biphenyl group and a carbohydrazide moiety.
4-[(2E)-2-[(3-Fluorophenyl)methylidene]hydrazin-1-yl]benzoic acid: Features a benzoic acid group instead of a dihydrotriazine ring.
Uniqueness
The uniqueness of 3-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10FN5O |
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Molecular Weight |
247.23 g/mol |
IUPAC Name |
3-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H10FN5O/c1-7-10(18)14-11(17-15-7)16-13-6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,14,16,17,18)/b13-6+ |
InChI Key |
YRNLAMYSJNMKRG-AWNIVKPZSA-N |
Isomeric SMILES |
CC1=NN=C(NC1=O)N/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=NN=C(NC1=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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